Home > Products > Screening Compounds P37927 > N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide - 898428-54-1

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide

Catalog Number: EVT-2967201
CAS Number: 898428-54-1
Molecular Formula: C20H15N3O3
Molecular Weight: 345.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-Chloro-N-((3-(4-(5,6-dihydro-4H-1,2,4-oxadiazin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide []

Compound Description: This compound, a derivative of (S)-5-chloro-N-((3-(4-(5,6-dihydro-4H-1,2,4-oxadiazin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide, is described as a potent inhibitor of blood coagulation factor Xa [].

N-(3-((4S,5R)-2-amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide []

Compound Description: This compound is a potent and selective BACE1 inhibitor investigated as a potential treatment for Alzheimer’s disease [].

N-(2-(Phenyl)-4-oxothiazolidin-3-yl)-6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives []

Compound Description: This series of compounds exhibits significant in vitro antibacterial and potential anticancer activity against the MCF-7 breast cancer cell line [].

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide []

Compound Description: This compound, also known as ZENECA ZD3523, is a potent and orally active leukotriene receptor antagonist [].

N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide, sodium salt monohydrate []

Compound Description: This compound, specifically its crystalline form, is disclosed as a potential treatment for AIDS or HIV infection [].

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939) []

Compound Description: Known as BAY 59-7939, this compound is a potent, selective, and orally available direct Factor Xa inhibitor, currently under clinical development for treating thromboembolic diseases [].

5-Methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)-dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives []

Compound Description: This series of compounds was synthesized and evaluated for in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv []. Some derivatives also showed favorable cytotoxicity against specific cancer cell lines.

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives []

Compound Description: These novel Biginelli dihydropyrimidines were synthesized and evaluated for potential antimicrobial, antifungal, and antimalarial activities [].

(Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one []

Compound Description: The crystal structure of this compound confirms its existence in the keto-enamine form [].

5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide []

Compound Description: The crystal structure of this compound reveals the conformations of the 1,3-thiazolidine and cyclohexane rings, providing information about its three-dimensional structure [].

N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl)acetamides (ML188) []

Compound Description: Represented by ML188, this series comprises potent, noncovalent small-molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease [].

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide []

Compound Description: This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor with potential for treating cognitive impairment in neuropsychiatric and neurodegenerative disorders [].

3-(Furan-2-yl)-5-(naphthalen-6-yl)-1H-pyrazole []

Compound Description: This compound adopts a hydrogen-bonded catemer structure in its crystal form, stabilized by intermolecular interactions [].

3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one []

Compound Description: This compound exhibits binding affinity for the central benzodiazepine receptor and is synthesized through an unusual Pschorr reaction [].

N-[3-phenyl-5-sulphanyl-4H-1,2,4-triazole-4-yl)-naphtho[2,1-b]furan-2-carboxamide derivatives []

Compound Description: This series of naphthofuran derivatives has been synthesized and investigated for their antimicrobial properties [].

3-(Difluoromethyl)-N-(2-((6,7-difluoro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide (6a11) []

Compound Description: This compound belongs to a series of quinazolinone-scaffold-containing pyrazole carbamide derivatives designed as potential antifungal agents against Rhizoctonia solani [].

4-(1H-Indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives []

Compound Description: This series of compounds was synthesized via a one-pot, three-component reaction and evaluated for antioxidant and antibacterial activities [].

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1) []

Compound Description: LAH-1 is a potent c-Met inhibitor with potential for treating non-small cell lung cancer [].

Properties

CAS Number

898428-54-1

Product Name

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide

Molecular Formula

C20H15N3O3

Molecular Weight

345.358

InChI

InChI=1S/C20H15N3O3/c1-13-21-17-9-3-2-8-16(17)20(25)23(13)15-7-4-6-14(12-15)22-19(24)18-10-5-11-26-18/h2-12H,1H3,(H,22,24)

InChI Key

YGSHFIXSNIAURZ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.